molecular formula C12H13N3O2 B8567868 4-[(Pent-4-en-1-yl)oxy]benzoyl azide CAS No. 213599-37-2

4-[(Pent-4-en-1-yl)oxy]benzoyl azide

Cat. No.: B8567868
CAS No.: 213599-37-2
M. Wt: 231.25 g/mol
InChI Key: YPWRYNDSBSAOIW-UHFFFAOYSA-N
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Description

4-[(Pent-4-en-1-yl)oxy]benzoyl azide is a benzoyl azide derivative featuring a pent-4-en-1-yloxy substituent at the para position of the benzoyl group. Structurally, it comprises a reactive azide (-N₃) group attached to the carbonyl carbon, with a pentenyl ether moiety introducing both aliphatic chain flexibility and a terminal alkene. While direct literature on this specific compound is sparse, its synthesis likely follows established protocols for benzoyl azides, such as nucleophilic substitution of aryl halides with sodium azide (NaN₃) under transition metal catalysis, as seen in structurally related compounds .

Properties

CAS No.

213599-37-2

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-pent-4-enoxybenzoyl azide

InChI

InChI=1S/C12H13N3O2/c1-2-3-4-9-17-11-7-5-10(6-8-11)12(16)14-15-13/h2,5-8H,1,3-4,9H2

InChI Key

YPWRYNDSBSAOIW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1. Click Chemistry
4-[(Pent-4-en-1-yl)oxy]benzoyl azide is often employed in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science. The versatility of this reaction enables the synthesis of complex molecules with high efficiency and selectivity .

2. Synthesis of Nucleoside Analogues
Research has shown that derivatives of this compound can be utilized to synthesize carbocyclic nucleoside analogues. These compounds are important for antiviral drug development, as they can exhibit activity against viruses such as coxsackie B4. The synthetic pathways often involve multiple steps, including the formation of triazole moieties through azide reactions .

Material Science Applications

1. Ferroelectric Materials
The compound has been explored in the preparation of ferroelectric materials. For instance, it can be used to functionalize vinylidene fluoride oligomers through radical reactions, leading to materials that exhibit ferroelectric hysteresis behavior. This application is significant for developing advanced electronic devices and sensors due to their unique electrical properties .

2. Polymer Chemistry
In polymer chemistry, this compound serves as a precursor for synthesizing end-functionalized polymers. The ability to introduce reactive azide groups allows for further modifications and cross-linking reactions, enhancing the properties of polymers used in coatings and adhesives .

Case Studies

Case Study 1: Antiviral Activity
A study investigated the antiviral properties of nucleosides derived from this compound against enteroviruses. The synthesized compounds demonstrated varying degrees of efficacy against coxsackie B viruses, highlighting the potential for developing new antiviral therapies based on these derivatives .

Case Study 2: Ferroelectric Polymer Development
Research focused on creating ferroelectric polymers using this compound as a functionalizing agent. The resulting materials exhibited high remnant polarization values, indicating their suitability for applications in non-volatile memory devices and actuators .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound is compared to two well-characterized benzoyl azides: 4-(tert-Butyl)benzoyl azide (2c) and 4-Methoxybenzoyl azide (2d) . These analogues differ in their para-substituents, enabling analysis of electronic and steric effects on azide reactivity and stability.

Table 1: Properties of Benzoyl Azide Analogues

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Reactivity Notes
4-(tert-Butyl)benzoyl azide (2c) tert-Butyl 219.28 66–67 87 High steric bulk; moderate azide stability
4-Methoxybenzoyl azide (2d) Methoxy 193.18 69–70 88 Electron-donating group; enhanced azide reactivity
4-[(Pent-4-en-1-yl)oxy]benzoyl azide Pent-4-en-1-yloxy 247.29 (calculated) N/A N/A Alkene enables conjugate addition or cycloaddition

Key Findings:

The methoxy group in 2d is electron-donating, which may stabilize the azide intermediate during reactions like the Staudinger reaction, as seen in analogous benzoyl azides . The pentenyloxy group in the target compound introduces a conjugated alkene, enabling participation in cycloaddition reactions (e.g., with dienophiles) or Michael additions, absent in 2c and 2d.

Synthesis Yields: Both 2c and 2d were synthesized in high yields (87–88%) via Pd-catalyzed coupling of NaN₃ with aryl iodides . The target compound’s synthesis would likely require similar conditions, though the longer aliphatic chain may reduce crystallinity and yield due to increased solubility in nonpolar solvents.

Thermal Properties :
The melting points of 2c (66–67°C) and 2d (69–70°C) reflect their crystalline packing efficiencies. The pentenyloxy substituent’s flexible chain and alkene may lower the target compound’s melting point compared to 2c and 2d , though experimental data is needed.

Staudinger Reaction and Aza-Wittig Transformations

Benzoyl azides react with trivalent phosphorus compounds (e.g., triphenylphosphine) to form aza-ylides, which can further react with electrophiles like CO₂ to generate isocyanates . The electron-donating methoxy group in 2d may accelerate this reaction compared to 2c or the target compound. Conversely, the pentenyloxy group’s alkene could lead to side reactions (e.g., [2+2] cycloaddition with triphenylphosphine), necessitating controlled reaction conditions.

Preparation Methods

Methyl Ester Protection

4-Hydroxybenzoic acid is treated with methanol in the presence of concentrated sulfuric acid, yielding methyl 4-hydroxybenzoate. This step ensures the carboxylic acid group remains inert during subsequent reactions.

Alkylation with 5-Bromopent-1-ene

The protected phenol undergoes nucleophilic substitution with 5-bromopent-1-ene in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. This reaction proceeds at 80°C for 12–24 hours, forming methyl 4-[(pent-4-en-1-yl)oxy]benzoate. The use of DMF enhances the solubility of the inorganic base, facilitating efficient ether bond formation.

Key Data:

  • Yield: 70–85% (based on analogous reactions)

  • Characterization: 1^1H NMR (CDCl3_3): δ 5.80–5.95 (m, 1H, CH2_2=CH), 4.10 (t, 2H, OCH2_2), 3.90 (s, 3H, COOCH3_3).

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester is hydrolyzed to regenerate the carboxylic acid functionality. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature for 6 hours provides 4-[(pent-4-en-1-yl)oxy]benzoic acid.

Optimization Note:
Alternative bases like sodium hydroxide (NaOH) may lead to partial decomposition of the pent-4-en-1-yl group due to harsh conditions.

Conversion to Acyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl2_2) in dichloromethane (DCM) under reflux for 2 hours. This step achieves near-quantitative conversion, as evidenced by the disappearance of the broad O–H stretch (2500–3000 cm1^{-1}) in IR spectroscopy.

Safety Consideration:
Excess SOCl2_2 is removed under reduced pressure to prevent side reactions during azide substitution.

Azide Substitution via Nucleophilic Displacement

The final step involves replacing the chloride in 4-[(pent-4-en-1-yl)oxy]benzoyl chloride with an azide group. Sodium azide (NaN3_3) in a DMF/DMSO (2:1) mixture at 60°C for 5 hours facilitates this transformation. The polar aprotic solvent stabilizes the transition state, enhancing reaction efficiency.

Critical Parameters:

  • Temperature: Elevated temperatures (>60°C) risk azide decomposition.

  • Workup: The product is extracted into ethyl acetate and washed with brine to remove residual DMF.

Yield and Characterization:

  • Yield: 60–75%

  • IR: Sharp peak at 2100 cm1^{-1} (N3_3 stretch)

  • 1^1H NMR: Retention of olefinic protons (δ 5.80–5.95) confirms the pent-4-en-1-yl group remains intact.

Alternative Pathways and Comparative Analysis

Direct Acylation of 4-[(Pent-4-en-1-yl)oxy]phenol

An alternative route involves acylating 4-[(pent-4-en-1-yl)oxy]phenol with benzoyl chloride followed by azide substitution. However, this method suffers from lower yields (50–60%) due to competing esterification at the phenol oxygen.

Radical-Mediated Approaches

Recent advances in radical chemistry, such as those employing iron catalysts, offer potential for azide incorporation under milder conditions. For example, iron nitrenoid intermediates generated from NaN3_3 and FeCl3_3 at 40°C show promise but require further optimization for scalability.

Industrial-Scale Production Challenges

Scaling the synthesis requires addressing:

  • Solvent Volume: DMF/DMSO mixtures necessitate costly recycling processes.

  • Azide Safety: Continuous flow reactors minimize risks associated with NaN3_3 accumulation.

  • Byproduct Management: Trace dimethylamine from DMF decomposition must be scrubbed to prevent acyl azide hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-[(Pent-4-en-1-yl)oxy]benzoyl azide, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves two steps:

Etherification : React 4-hydroxybenzoic acid derivatives (e.g., ethyl 4-hydroxybenzoate) with 5-bromo-1-pentene using K₂CO₃ supported on alumina (60–80°C, 4–6 hours) to form the alkenyloxy intermediate .

Azide Formation : Convert the carboxylic acid to the acyl azide via reaction with diphenylphosphoryl azide (DPPA) or HN₃ under anhydrous conditions.

  • Critical parameters include temperature control (<40°C during azide formation), solvent selection (dry THF or DMF), and rigorous exclusion of moisture to prevent hydrolysis. Confirm purity via TLC (hexanes:ethyl acetate 3:1) and NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify the ether linkage (δ 4.0–4.3 ppm for -OCH₂-) and pentenyl double bond (δ 5.8–6.2 ppm).
  • IR Spectroscopy : Detect the azide group (sharp peak ~2120 cm⁻¹).
  • Mass Spectrometry (EI) : Confirm molecular ion [M]⁺ at m/z 243.10 (C₁₂H₁₃N₃O₂) and fragmentation patterns (e.g., loss of N₂).
  • Elemental Analysis : Validate C/H/N ratios within 0.3% of theoretical values .

Q. How can researchers mitigate risks associated with handling this compound?

  • Methodological Answer :

  • Use blast shields and conduct reactions in fume hoods with secondary containment.
  • Store at -20°C under inert gas (N₂/Ar) to prevent thermal decomposition.
  • Perform small-scale syntheses (<1 g) and monitor stability via DSC/TGA to assess decomposition thresholds (>80°C) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis while minimizing hazardous intermediates?

  • Methodological Answer :

  • Apply a fractional factorial design varying temperature (40–100°C), catalyst loading (5–15 mol%), and solvent (THF vs. DMF). Use HPLC to quantify yield and byproducts.
  • Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enhance safety by isolating exothermic steps and enabling real-time IR monitoring. Statistical models (e.g., partial least squares regression) correlate parameters with outcomes .

Q. What mechanistic insights govern the thermal decomposition of this compound?

  • Methodological Answer :

  • Decomposition proceeds via Curtius rearrangement to form isocyanate intermediates. Conduct non-isothermal DSC (heating rate: 2–10°C/min) under N₂ to calculate activation energy (Eₐ) using the Kissinger method.
  • FTIR monitoring (2270 cm⁻¹ for isocyanate) during controlled pyrolysis reveals kinetics. Model decomposition as nth-order or autocatalytic to predict safe handling thresholds .

Q. How can the pent-4-en-1-yloxy moiety enable polymer functionalization?

  • Methodological Answer :

  • The terminal alkene undergoes thiol-ene click chemistry with dithiols (UV initiation, 365 nm) or ROMP using Grubbs catalysts (e.g., G3 in CH₂Cl₂). Post-polymerization, the azide group allows Huisgen cycloaddition with alkynes for surface modification. Monitor conversion via 1H NMR (disappearance of δ 5.1–5.5 ppm alkene protons) .

Q. How do photochemical pathways influence regioselectivity in applications?

  • Methodological Answer :

  • UV irradiation (λ = 254–365 nm) generates nitrenes (C-H insertion) or tetrazoles (cyclization). Control selectivity via solvent viscosity (high viscosity suppresses tetrazole formation) and wavelength (shorter λ favors nitrenes). Use laser flash photolysis with time-resolved ESR to quantify nitrene lifetimes .

Data Contradiction Analysis

Q. Contradictory reports exist on synthesis yields. How can systematic evaluation resolve discrepancies?

  • Methodological Answer :

  • Compare literature protocols for variables like solvent (polar vs. nonpolar), catalyst (heterogeneous vs. homogeneous bases), and stoichiometry.
  • Use DoE to test conflicting parameters and identify critical factors (e.g., K₂CO₃ on alumina vs. KOH in ethanol). Validate via ANOVA to distinguish significant effects .

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